molecular formula C9H11N5O3 B13757063 N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide

Cat. No.: B13757063
M. Wt: 237.22 g/mol
InChI Key: LQRRWTNHPOGNNI-UHFFFAOYSA-N
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Description

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrimidine core allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

N-(3,6-dimethyl-5,7-dioxo-1H-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide

InChI

InChI=1S/C9H11N5O3/c1-4-11-12-7-6(10-5(2)15)8(16)13(3)9(17)14(4)7/h12H,1-3H3,(H,10,15)

InChI Key

LQRRWTNHPOGNNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2=C(C(=O)N(C(=O)N12)C)NC(=O)C

Origin of Product

United States

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